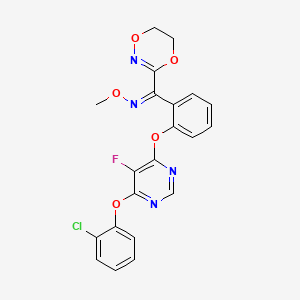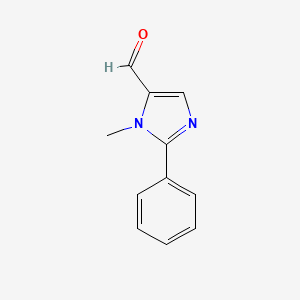
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde
Übersicht
Beschreibung
1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde (MPC) is a heterocyclic aldehyde compound derived from the amino acid tryptophan. It is a yellow-colored solid and is used in a variety of synthetic chemistry applications. MPC is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, fragrances, and other organic compounds. It is also used in the synthesis of amino acids, peptides, and other molecules.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
Imidazole derivatives have been shown to possess significant antimicrobial properties. Compounds structurally similar to “1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde” demonstrated good antimicrobial potential in various studies .
Antioxidant Activity
These compounds have also been evaluated for their antioxidant potential. They have shown promising scavenging potential, which is an important property for combating oxidative stress in biological systems .
Antiprotozoal Activity
Imidazole-based compounds have been designed and synthesized with structural similarities to known antiprotozoal agents. These have shown activities against pathogens like Trypanosoma brucei rhodesiense, Leishmania donovani, and Plasmodium falciparum .
Anti-HIV Potential
Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives, which share a heterocyclic core with imidazoles, have been performed as part of anti-HIV research .
Anticancer Applications
Imidazoles are used in medicinal chemistry for their anticancer properties. They are utilized in medications due to their ability to interfere with cancer cell proliferation .
Anti-Inflammatory Medications
Due to their chemical structure, imidazole derivatives are used in anti-inflammatory medications, helping reduce inflammation in various conditions .
Enzyme Inhibition
These compounds are known for their role as enzyme inhibitors, which is crucial in regulating biological pathways and can be leveraged for therapeutic purposes .
Synthetic Chemistry and Industry
Imidazoles find applications beyond medicine, such as in synthetic chemistry for creating biologically active molecules and in industrial processes due to their versatile properties .
Eigenschaften
IUPAC Name |
3-methyl-2-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHIZCUPAVJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441364 | |
| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
94938-03-1 | |
| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

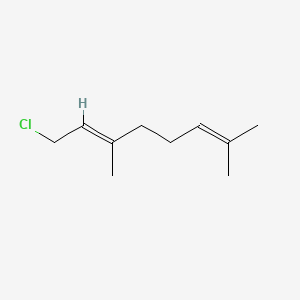
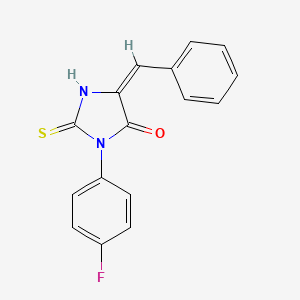
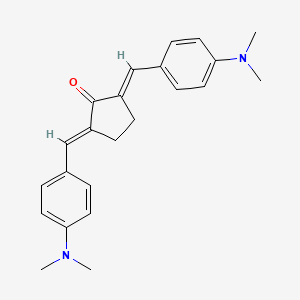
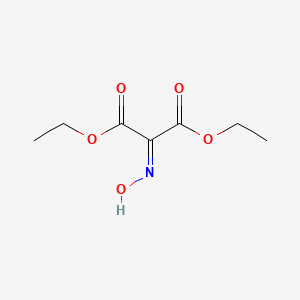
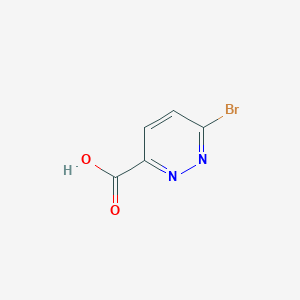
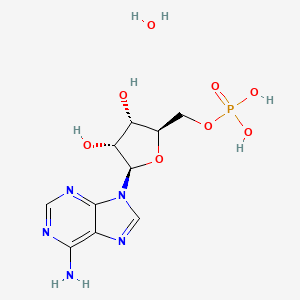
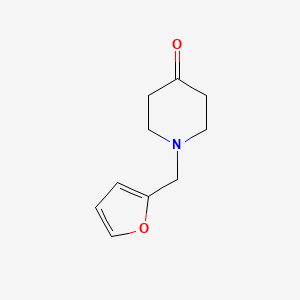
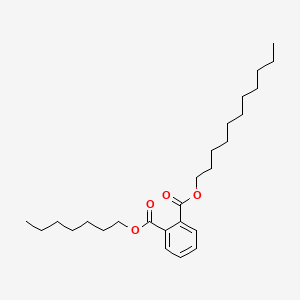
![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)
![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)
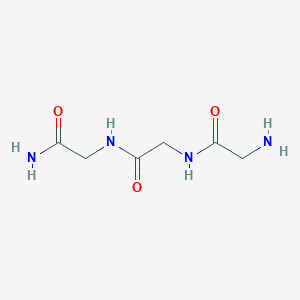
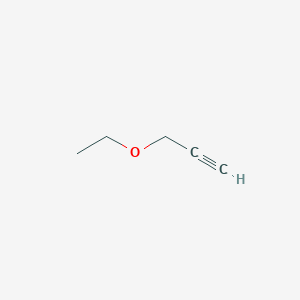
![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)
